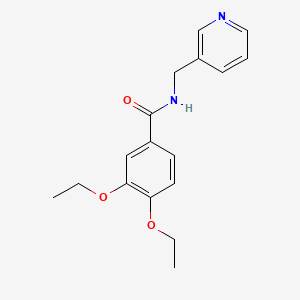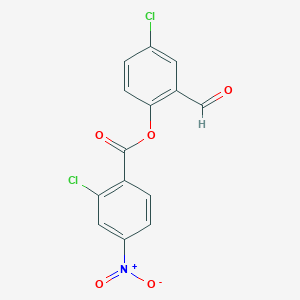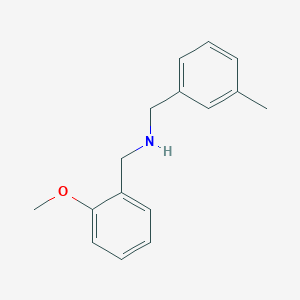![molecular formula C9H8N6OS B5820625 (E)-1-(FURAN-2-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE](/img/structure/B5820625.png)
(E)-1-(FURAN-2-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(FURAN-2-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE is a complex organic compound featuring a furan ring, a triazole ring, and a methanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(FURAN-2-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE typically involves multiple steps, starting with the preparation of the furan and triazole precursors. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the triazole ring is often formed via a cycloaddition reaction between azides and alkynes. The final step involves the condensation of the furan and triazole intermediates with a suitable methanimine derivative under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(FURAN-2-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The methanimine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted methanimine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(FURAN-2-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is studied for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, depending on its interaction with specific molecular targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers or coatings that benefit from the stability and reactivity of the furan and triazole rings.
Mechanism of Action
The mechanism of action of (E)-1-(FURAN-2-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(FURAN-2-YL)-N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOLE-5-YL]METHANIMINE
- 1-(FURAN-2-YL)-N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOLE-4-YL]METHANIMINE
Uniqueness
(E)-1-(FURAN-2-YL)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]METHANIMINE is unique due to the presence of both a furan ring and a triazole ring in its structure. This combination provides a distinct set of chemical and biological properties that are not observed in similar compounds. The specific arrangement of these rings allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-N-(3-methylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6OS/c1-17-9-13-12-8-14(6-11-15(8)9)10-5-7-3-2-4-16-7/h2-6H,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTIOOKGIKRFEC-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C2N1N=CN2N=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C2N1N=CN2/N=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)

![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)

METHANONE](/img/structure/B5820609.png)
![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
